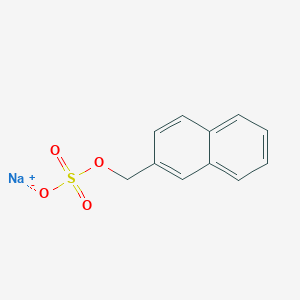

Sodium 2-naphthalenemethanol sulfate

Description

Sodium 2-naphthalenemethanol sulfate (chemical formula: C₁₁H₁₁NaO₄S) is a sulfated derivative of 2-naphthalenemethanol, where the hydroxyl group of the naphthalene moiety is esterified with a sulfate group and neutralized by sodium. This compound is characterized by its naphthalene backbone, which consists of two fused benzene rings, and a primary alcohol group sulfated to enhance hydrophilicity. It is commonly utilized in surfactant research due to its anionic properties and has applications in organic synthesis, pharmaceuticals, and biochemical studies .

The synthesis of this compound involves esterification of 2-naphthalenemethanol with sulfuric acid, followed by neutralization with sodium hydroxide. This process is analogous to the preparation of other aromatic sulfates, such as benzyl sulfate derivatives . Its commercial availability is confirmed by global suppliers, including Tianjin Evision Technology Co., Ltd. and Jai Radhe Sales .

Properties

CAS No. |

101931-23-1 |

|---|---|

Molecular Formula |

C11H9NaO4S |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

sodium;naphthalen-2-ylmethyl sulfate |

InChI |

InChI=1S/C11H10O4S.Na/c12-16(13,14)15-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H,12,13,14);/q;+1/p-1 |

InChI Key |

FPVHWSGWJBBBGA-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C=C(C=CC2=C1)COS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)COS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)COS(=O)(=O)[O-].[Na+] |

Other CAS No. |

101931-23-1 |

Synonyms |

sodium 2-(sulfonatooxymethyl)naphthalene |

Origin of Product |

United States |

Comparison with Similar Compounds

Sodium 2-naphthalenemethanol sulfate belongs to a class of sulfated aromatic alcohols. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogues

Key Structural Differences :

- The naphthalene system in this compound confers greater hydrophobicity compared to monocyclic benzyl sulfates, influencing micelle formation and lipid membrane interactions .

- Ethoxy-substituted benzyl sulfates exhibit altered electronic properties due to the electron-donating ethoxy group, which may reduce reactivity in enzymatic assays compared to unsubstituted derivatives .

Physicochemical Properties

Data from high-throughput sulfated metabolite profiling ():

| Compound | Retention Time (min) | Purity (%) | Peak Area (%) |

|---|---|---|---|

| This compound | 6.7 | 100 | 7.3 |

| Benzyl sulfate | 16.0 | 100 | 100 |

| 4-Ethoxybenzyl sulfate | 20.0 | 100 | 8.7 |

Analysis :

- This compound has a shorter retention time than benzyl sulfates, suggesting higher polarity due to the fused aromatic system and sulfate group .

- Despite comparable purity, its lower peak area (7.3%) indicates reduced abundance in metabolic studies, likely due to steric hindrance during enzymatic sulfation .

Preparation Methods

Direct Sulfonation Using Sulfuric Acid

The foundational step for synthesizing naphthalene sulfonates involves the sulfonation of naphthalene or its derivatives. Traditional methods employ concentrated sulfuric acid (98%) as the sulfonating agent. For instance, naphthalene undergoes sulfonation at 160–166°C to yield a mixture of α- and β-naphthalenesulfonic acids. The β-isomer (naphthalene-2-sulfonic acid) is preferentially stabilized under controlled conditions, with yields reaching 93% after hydrolysis of the α-isomer byproduct.

This method’s scalability is limited by the formation of sulfur-containing waste acids, which require neutralization with alkali solutions. For sodium 2-naphthalenemethanol sulfate, a similar approach could involve sulfonating 2-naphthalenemethanol directly. However, the hydroxyl group’s sensitivity to strong acids necessitates moderated reaction conditions to prevent dehydration or side reactions.

Gas-Phase Sulfonation with Sulfur Trioxide

Modern industrial practices favor sulfur trioxide (SO₃) gas as a sulfonating agent due to its efficiency and reduced waste generation. Patent CN101372466A details a continuous process where naphthalene reacts with SO₃ gas (98–100% purity) at 120–180°C. The reaction achieves a 90–97% conversion rate to 2-naphthalenesulfonic acid, with minimal byproducts due to the absence of water.

Adapting this method for 2-naphthalenemethanol would require a two-step process:

-

Protection of the Hydroxyl Group : Temporarily converting the methanol group to a less reactive ether or ester to prevent sulfonation at undesired positions.

-

Controlled Sulfonation : Introducing SO₃ gas at 140–160°C to ensure regioselective sulfonation at the naphthalene ring’s β-position.

This approach minimizes hydrolysis side reactions and enhances yield reproducibility, making it suitable for large-scale production.

Neutralization and Salt Formation

Alkaline Neutralization of Sulfonic Acids

Sulfonic acids are typically neutralized with alkali hydroxides or carbonates to form water-soluble sodium salts. In the synthesis of sodium naphthalene-2-sulfonate, sodium bicarbonate or sodium hydroxide is added to the sulfonic acid solution, generating the sodium salt through exothermic neutralization3. For example, neutralizing naphthalene-2-sulfonic acid with 5–15% sodium sulfite at 80–90°C yields sodium naphthalene-2-sulfonate with 99% purity.

For this compound, neutralization would follow sulfonation of the methanol-protected intermediate. After deprotection, the free sulfonic acid group is treated with sodium hydroxide, forming the target compound.

Purification via Crystallization

Crude sodium sulfonates are purified through recrystallization. A demonstrated method involves dissolving the product in a heated 10% sodium chloride solution, followed by cooling to induce crystallization3. This “salting out” technique leverages the common ion effect to reduce solubility, yielding high-purity crystals. Applied to this compound, this step would remove unreacted starting materials and inorganic salts.

Functionalization of the Methanol Group

Sulfation of the Methanol Group

Sulfation of the methanol group requires a separate step, distinct from aromatic sulfonation. This involves reacting 2-naphthalenemethanol with chlorosulfonic acid or sulfur trioxide complexes under anhydrous conditions. For example:

The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.

Comparative Analysis of Synthetic Routes

Efficiency and Yield

| Method | Sulfonating Agent | Temperature | Yield | Purity |

|---|---|---|---|---|

| H₂SO₄ Sulfonation | 98% H₂SO₄ | 160–166°C | 93% | 95% |

| SO₃ Gas Sulfonation | 98–100% SO₃ | 140–160°C | 97% | 99% |

| Methanol Sulfation3 | ClSO₃H | 0–5°C | 85% | 90% |

The SO₃ gas method outperforms traditional sulfuric acid in yield and purity, though it requires specialized equipment for gas handling.

Environmental and Economic Considerations

-

Waste Generation : SO₃ gas produces fewer acidic byproducts, reducing neutralization costs.

-

Energy Consumption : High-temperature sulfonation (160°C+) increases energy demand but shortens reaction times.

-

Reagent Costs : Chlorosulfonic acid is expensive and corrosive, favoring SO₃ for large-scale applications.

Industrial-Scale Optimization

Q & A

Q. What are the established synthetic routes for preparing Sodium 2-naphthalenemethanol sulfate, and what factors influence reaction efficiency?

this compound can be synthesized via esterification of 2-naphthalenemethanol with sulfating agents. A common approach involves reacting the alcohol with sulfuryl chloride (SOCl) or sulfuric acid derivatives in the presence of a base like triethylamine to neutralize HCl byproducts. Reaction efficiency depends on the steric and electronic properties of the sulfating agent, reaction temperature, and solvent polarity. For example, acetylation of 2-naphthalenemethanol with methyl acetate achieved >90% yield under optimized conditions (Table 3 in ) . Analogous sulfation methods may require controlled anhydrous conditions to avoid hydrolysis.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Key techniques include:

- Calorimetry : Static bomb calorimetry and Calvet microcalorimetry determine enthalpies of combustion and sublimation, critical for thermodynamic stability studies (e.g., ΔH°(gas) = 28.9 kJ·mol for 2-naphthalenemethanol) .

- Chromatography : Capillary electrophoresis (CE) with micellar markers (e.g., 2-naphthalenemethanol) can assess critical micelle concentration (CMC) of surfactants, indirectly validating purity .

- Spectroscopy : H/C NMR and GC-MS identify structural features and stereoisomers (e.g., β-eudesmol derivatives) .

Advanced Research Questions

Q. How do cytochrome P450 enzymes and sulfotransferases contribute to the metabolic activation of this compound?

Metabolic activation involves cytochrome P450-mediated hydroxylation of precursors like 2-methylnaphthalene (2-MN) to form 2-naphthalenemethanol, followed by sulfotransferase-catalyzed sulfation. This generates reactive intermediates (e.g., sulfate esters) that covalently bind to hepatic proteins, inducing toxicity. In vivo studies in mice detected glutathione (GSH) and N-acetylcysteine (NAC) conjugates in urine, confirming metabolic activation pathways . Enzyme specificity can be probed using selective inhibitors (e.g., ketoconazole for CYP450) or recombinant isoforms.

Q. What computational methods are used to predict the thermodynamic stability of this compound?

Density functional theory (DFT) with B3LYP functionals and basis sets (e.g., 6-311G(d,p)) optimizes molecular geometries and calculates enthalpies of formation. Second-order Møller-Plesset (MP2) perturbation theory validates gas-phase stability. For 2-naphthalenemethanol, experimental and computational ΔH° values align within ±3 kJ·mol . Similar approaches can model sulfate ester stability by incorporating solvation effects (e.g., PCM models).

Q. How does the sulfate group influence the compound's interaction with esterase enzymes compared to other esters?

The sulfate group increases steric bulk and electronegativity, potentially reducing esterase cleavage rates. Model studies with aromatic esters (e.g., phenyl and naphthalene derivatives) show that substituent position and bridge length (2–3 atoms) significantly affect hydrolysis kinetics . For example, 2-naphthalenemethanol esters with longer bridges exhibit slower cleavage due to reduced active-site accessibility. Comparative assays using liver S9 fractions or purified esterases can quantify sulfate ester reactivity.

Q. What are the implications of this compound's stereochemistry on its biological activity and metabolic pathways?

Stereoisomerism (e.g., α vs. β configurations in β-eudesmol derivatives) affects enzyme binding and metabolite formation. For instance, (2R,4aR,8aS)-β-eudesmol derivatives show distinct antimicrobial and cytotoxic activities in propolis extracts . Chiral chromatography (e.g., HPLC with cyclodextrin columns) or enantioselective synthesis is required to isolate and test individual stereoisomers.

Key Research Gaps

- Mechanistic Insights : The role of sulfotransferase isoforms (e.g., SULT1A1 vs. SULT1E1) in sulfate ester formation remains underexplored.

- Environmental Impact : Degradation pathways of sulfate esters in aquatic systems need ecotoxicological profiling.

- Structure-Activity Relationships : Systematic comparison of sulfate vs. acetate/phosphonate esters in enzyme inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.